Cas no 618-76-8 (3,5-Diiodo-4-hydroxybenzoic acid)

3,5-Diiodo-4-hydroxybenzoic acid is a halogenated aromatic compound with significant utility in organic synthesis and pharmaceutical research. Its structure features two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position of the benzoic acid framework, enhancing its reactivity in electrophilic substitution and coupling reactions. This compound is particularly valued for its role as an intermediate in the synthesis of iodinated contrast agents and other bioactive molecules. Its high purity and stability under standard conditions make it a reliable reagent for laboratory applications. The presence of iodine also lends itself to radiolabeling studies, broadening its use in diagnostic and therapeutic research.
3,5-Diiodo-4-hydroxybenzoic acid structure
618-76-8 structure
Product Name:3,5-Diiodo-4-hydroxybenzoic acid
CAS No:618-76-8
MF:C7H4I2O3
MW:389.913806915283
MDL:MFCD00016532
CID:82753
PubChem ID:12065
Update Time:2025-06-13

3,5-Diiodo-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-3,5-diiodobenzoic acid
    • 3,5-Diiodo-4-hydroxybenzoic acid
    • 3,5-Diiod-4-hydroxy-benzoesaeure
    • 4-carboxy-2,6-di-iodophenol
    • 4-hydroxy-3,5-diiodo-benzoic acid
    • 4-Hydroxy-3,5-dijod-benzoesaeure
    • Benzoic acid,4-hydroxy-3,5-diiodo
    • EINECS 210-562-0
    • Ioxynil acid
    • p-hydroxy-3,5-diiodobenzoic acid
    • M and B 10903
    • NSC 1497
    • Benzoic acid, 4-hydroxy-3,5-diiodo-
    • 8C0QV5JK0D
    • Ioxynic acid
    • BENZOIC ACID, 3,5-DIIODO-4-HYDROXY-
    • NSC1497
    • XREKTVACBXQCSB-UHFFFAOYSA-N
    • 3,5-Diiodo-4-hydroxy-benzoic acid
    • BDBM50145835
    • FT-0614624
    • NSC-1497
    • MB-10903
    • UNII-8C0QV5JK0D
    • Ioxynil metabolite
    • SY316290
    • 3,5-di-iodo-4-hydroxybenzoic acid
    • 4-Hydroxy-3,5-diiodobenzoicacid
    • 618-76-8
    • A868608
    • BRN 2212145
    • AS-10550
    • AJ-087/41885658
    • CS-W011729
    • AKOS022171999
    • NS00034822
    • MFCD00016532
    • AI3-14923
    • SCHEMBL1613916
    • M&B-10903
    • CHEMBL83650
    • DTXSID1060685
    • Q27270166
    • MDL: MFCD00016532
    • Inchi: 1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
    • InChI Key: XREKTVACBXQCSB-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=C(C(=O)O)C=1)I)O
    • BRN: 2212145

Computed Properties

  • Exact Mass: 389.82500
  • Monoisotopic Mass: 389.825
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u767d\u8272\u53f6\u72b6\u7ed3\u6676\u3002","dst":"White foliar crystals."},{"src":"2.\u00a0\u00a0\u00a0\u00a0 \u5bc6\u5ea6\uff08g\/mL,25\u2103\uff09","dst":"2. density (g\/ml, 25 \u2103)"}]}
  • Density: 2.697±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 262 ºC
  • Boiling Point: 346.4°C at 760 mmHg
  • Flash Point: 163.3°C
  • Refractive Index: 1.784
  • Solubility: Very slightly soluble (0.74 g/l) (25 º C),
  • PSA: 57.53000
  • LogP: 2.29960
  • Sensitiveness: Light Sensitive

3,5-Diiodo-4-hydroxybenzoic acid Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:DG8597500
  • Safety Term:S26;S36
  • TSCA:Yes
  • Risk Phrases:R36/37/38

3,5-Diiodo-4-hydroxybenzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Diiodo-4-hydroxybenzoic acid Pricemore >>

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Additional information on 3,5-Diiodo-4-hydroxybenzoic acid

Professional Introduction to 3,5-Diiodo-4-hydroxybenzoic acid (CAS No: 618-76-8)

3,5-Diiodo-4-hydroxybenzoic acid, with the chemical formula C₇H₃I₂O₄, is a halogenated derivative of benzoic acid that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 618-76-8, is characterized by the presence of two iodine atoms at the 3rd and 5th positions of the benzene ring, coupled with a hydroxyl group at the 4th position. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The significance of 3,5-Diiodo-4-hydroxybenzoic acid lies in its versatility as a building block for more complex chemical entities. The iodine substituents introduce electrophilic centers that can be readily modified through various organic reactions, such as cross-coupling reactions, which are pivotal in modern drug discovery. Additionally, the hydroxyl group provides a site for further functionalization, enabling the creation of diverse pharmacophores. These attributes have made this compound a staple in synthetic chemistry laboratories focused on developing new drugs and agrochemicals.

In recent years, 3,5-Diiodo-4-hydroxybenzoic acid has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of antiviral and anticancer agents. The halogenated aromatic ring system is known to exhibit strong binding affinity to biological targets, making it an ideal scaffold for designing small-molecule inhibitors. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in viral replication and tumor growth.

A notable study published in the journal *Organic Letters* highlighted the utility of 3,5-Diiodo-4-hydroxybenzoic acid in constructing novel antiviral compounds. The research demonstrated that by leveraging palladium-catalyzed cross-coupling reactions, it was possible to introduce additional functional groups onto the benzene ring, thereby enhancing the biological activity of the resulting molecules. This approach led to the discovery of several potent inhibitors against viral proteases, which are critical for viral replication.

The pharmaceutical industry has also shown interest in 3,5-Diiodo-4-hydroxybenzoic acid due to its potential as a ligand in drug design. Its ability to form stable complexes with metal ions has been exploited in developing metallodrugs for treating various diseases. For example, complexes formed with transition metals such as copper and platinum have demonstrated significant anticancer properties. The iodine atoms in this compound can act as coordination sites for metal ions, facilitating the design of metal-based therapeutic agents with improved efficacy and reduced toxicity.

In addition to its pharmaceutical applications, 3,5-Diiodo-4-hydroxybenzoic acid has found utility in materials science. Its halogenated structure makes it a suitable candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of iodine atoms enhances electron transport properties, which are essential for efficient device performance. Researchers have incorporated derivatives of this compound into organic semiconductors to improve charge mobility and device stability.

The synthesis of 3,5-Diiodo-4-hydroxybenzoic acid itself is an intriguing process that highlights its synthetic value. One common method involves the iodination of 4-hydroxybenzoic acid using an iodinating agent such as N-iodosuccinimide (NIS) under controlled conditions. This reaction typically proceeds via electrophilic aromatic substitution, where the iodine atoms are introduced at specific positions on the benzene ring due to electronic effects and steric hindrance.

The reaction conditions must be carefully optimized to ensure high yield and selectivity. Factors such as temperature, solvent choice, and catalyst presence play crucial roles in determining the efficiency of the synthesis. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred because they can stabilize reactive intermediates and enhance reaction rates.

In conclusion, 3,5-Diiodo-4-hydroxybenzoic acid (CAS No: 618-76-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. The ongoing research into its derivatives continues to uncover new possibilities for treating diseases and developing innovative technologies.

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